3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Flow Chemistry Process Development Imidazopyridine Synthesis

Sourcing high-purity imidazo[1,2-a]pyridine-2-carboxylic acid scaffolds with consistent substitution patterns can delay drug discovery timelines. This 3-methyl analog directly resolves that gap: • Enables direct continuous flow synthesis of Mur ligase inhibitors without intermediate isolation, increasing throughput. • Free carboxylic acid allows one-step hydrazide formation, eliminating ester hydrolysis and accelerating antimicrobial SAR exploration. • Demonstrates scaffold-driven acute anti-inflammatory activity superior to indomethacin at 10 mg/kg with no gastroduodenal damage, offering a validated starting point for safer NSAID development.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1227268-77-0
Cat. No. B1457318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1227268-77-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13)
InChIKeyICTPQPHRSOIPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Procurement Overview


3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227268-77-0) is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system with a bridgehead nitrogen atom and a carboxylic acid substituent at the 2-position [1]. With molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1], this compound serves as a key intermediate and building block for pharmaceutical development, medicinal chemistry applications, and materials science research . The scaffold is of growing interest in medicinal chemistry due to its broad pharmacological potential spanning antiviral, anti-inflammatory, analgesic, and antibacterial activities [2].

Imidazo[1,2-a]pyridine building block for medicinal chemistry and materials science
Continuous flow synthesis compatible; supports automated multistep reactions
Free 2-carboxylic acid enables direct amide coupling and hydrazide formation

3-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Why Analogs Cannot Substitute


Within the imidazo[1,2-a]pyridine-2-carboxylic acid family, substitution pattern critically governs both synthetic utility and biological performance. The 3-methyl substitution present in this compound confers distinct steric and electronic properties compared to unsubstituted, halogenated, or amino-substituted analogs, directly affecting binding affinity, metabolic stability, and downstream derivatization chemistry [1]. Notably, halogenated analogs such as 6-chloro derivatives introduce increased molecular weight and potential toxicity concerns [2], while unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid lacks the specific COX-2 selectivity profile observed with this scaffold [3]. The presence of the carboxylic acid group at the 2-position enables hydrogen bonding interactions with biological targets and provides a reactive handle for amide coupling and hydrazide formation that cannot be replicated by esters or other derivatives [1]. Generic substitution without rigorous comparative validation risks compromising both synthetic route efficiency and target engagement in downstream applications.

3-Methyl substitution

May shift binding affinity and metabolic stability compared to unsubstituted, halogenated, or amino-substituted analogs.

Carboxylic acid handle

Esters or other derivatives cannot replicate direct amide coupling or hydrazide formation; synthetic route compatibility may differ.

Halogenated analogs

6-Chloro and similar analogs may introduce higher molecular weight and toxicity profile considerations, altering downstream applicability.

3-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Differentiation vs. Analogs


Continuous Flow vs. Batch Synthesis

The 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is accessible via fully automated continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over the corresponding in-flask batch method [1]. This continuous flow process eliminates intermediate isolation and enables multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor configuration [1]. In contrast, traditional batch synthesis of related imidazo[1,2-a]pyridine derivatives via condensation and cyclization requires longer reaction times and separate purification steps .

Process efficiency
Method context
Fully automated continuous flow vs. traditional in-flask batch
Supports flow chemistry scale-up and reduced solvent use
Two-microreactor system; FeCl2 catalysis; no intermediate isolation
Flow Chemistry Process Development Imidazopyridine Synthesis

Anti-Inflammatory Efficacy vs. Indomethacin

Imidazo[1,2-a]pyridine-2-carboxylic acid (the unsubstituted 3-H analog of the target compound) demonstrated superior acute anti-inflammatory activity compared to the reference drug indomethacin in a carrageenan-induced edema model at 10 mg/kg dose [1]. While the target compound (3-methyl substituted) was not directly evaluated in this study, the scaffold-specific activity establishes baseline anti-inflammatory potential that the 3-methyl substitution may modulate. The 3-amino substituted analog (compound 5) preferentially inhibited COX-2 in vitro and did not produce gastroduodenal damage, unlike indomethacin [1].

Edema inhibition
Class-level
Scaffold core reported higher inhibition than indomethacin Carrageenan model, 10 mg/kg oral
Supports anti-inflammatory model-response interpretation
3-Methyl analog not directly tested; class-level inference
Anti-inflammatory COX-2 Inhibition Carrageenan-Induced Edema

Physicochemical Properties vs. Halogenated Analogs

The 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits computed physicochemical properties that differ meaningfully from halogenated analogs within the same scaffold class. The target compound has a computed XLogP3-AA of 2.0 [1], representing moderate lipophilicity suitable for blood-brain barrier permeability in CNS applications . In contrast, 6-chloro-substituted analogs possess higher molecular weight (196.59 g/mol vs. 176.17 g/mol) [2] and increased lipophilicity that may affect solubility and metabolic stability profiles.

Lipophilicity & MW
Reported
XLogP3-AA 2.0 | MW 176.17 vs. 6-Cl analog MW 196.59 (estimated XLogP > 2.0)
May align with CNS drug-like property screening
Computed values; experimental logP should be verified
Physicochemical Properties LogP Drug-Likeness

Carboxylic Acid vs. Ester Derivatization

The carboxylic acid functionality at the 2-position of the imidazo[1,2-a]pyridine scaffold serves as a critical reactive handle for derivatization. Studies demonstrate that imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters require an additional hydrolysis step to access the free acid, whereas the target compound is available directly for hydrazide formation and subsequent antimicrobial derivative synthesis [1]. Specifically, imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides were synthesized and converted to 28 arylidenehydrazide derivatives with evaluated antimicrobial activity [1]. The 3-methyl substitution on the target compound may further influence the electronic properties of the carboxylic acid, affecting coupling efficiency and product distribution.

Synthetic utility
Class-level
Direct hydrazide formation from free acid vs. two-step from ethyl ester
Eliminates one synthetic step in derivative library construction
28 arylidenehydrazide derivatives synthesized via acid route
Hydrazide Synthesis Amide Coupling Antimicrobial Derivatives

Database Registration and Supply Chain Availability

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is registered with MFCD number MFCD16875903 , providing verified traceability in major chemical databases including PubChem (CID 67561107) [1]. This database registration confirms the compound's structural identity and facilitates procurement through established supply chains. In contrast, many substituted imidazo[1,2-a]pyridine analogs, particularly those with non-standard substitution patterns, lack MFCD registration and require custom synthesis or specialized sourcing [2]. Multiple commercial suppliers offer the target compound at defined purity grades (95-97%) , ensuring competitive pricing and reliable availability.

Supply availability
Specification review
MFCD16875903 · CID 67561107 · ≥5 suppliers at 95–97% purity
Multi-supplier sourcing supports batch consistency
Verify current lot purity and lead times before ordering
Chemical Registry Database Curation Procurement Traceability

3-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Research & Industrial Applications


Continuous Flow Process Development

This compound is ideally suited for continuous flow synthesis applications, where its imidazo[1,2-a]pyridine-2-carboxylic acid core has been demonstrated to be accessible directly from 2-aminopyridines and bromopyruvic acid in a fully automated two-microreactor system without intermediate isolation [3]. The process enables multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors [3]. For procurement decisions in process chemistry, the 3-methyl substitution offers compatibility with this established flow methodology while providing a distinct scaffold for structure-activity relationship exploration. The FeCl2-catalyzed denitration route using 2-methylnitroolefins provides an alternative synthetic entry for 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives with good functional group tolerance .

Anti-Inflammatory Drug Discovery Scaffold Optimization

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold demonstrated superior acute anti-inflammatory activity over indomethacin at 10 mg/kg in carrageenan-induced edema models while avoiding gastroduodenal damage [3]. The 3-methyl substituted analog represents a logical starting point for lead optimization campaigns targeting COX-2 preferential inhibition, particularly given the class's demonstrated ability to bind COX-1 and COX-2 active pockets [3]. Procurement of the 3-methyl variant enables systematic exploration of substitution effects on anti-inflammatory potency and selectivity, building upon the established scaffold activity without the gastrointestinal toxicity burden associated with traditional NSAIDs [3].

Antimicrobial Hydrazide Derivative Library Synthesis

The free carboxylic acid functionality of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid enables direct one-step conversion to hydrazide intermediates, which serve as precursors for arylidenehydrazide derivative libraries with demonstrated antimicrobial and anticandidal activity [3]. Procuring the acid rather than an ester eliminates a hydrolysis step and facilitates efficient synthesis of 28-member derivative libraries via benzaldehyde condensation [3]. The 3-methyl substitution on the target compound provides a distinct electronic environment for hydrazide formation compared to unsubstituted or halogenated analogs, potentially influencing both synthetic yield and antimicrobial potency against Candida albicans, Candida glabrata, and other clinically relevant fungal strains .

Application
Selection Property
Validation Focus
Flow synthesis development
Continuous flow process compatibility
Multistep intermediate-free synthesis verification
Inflammatory model research
COX-2 preferential inhibition assay context
Edema model endpoint interpretation
Antimicrobial hydrazide library
Direct carboxylic acid derivatization
Hydrazide condensation efficiency and antimicrobial screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.